GLP-1R modulator L7-028 GLP-1R modulator L7-028
Brand Name: Vulcanchem
CAS No.:
VCID: VC14590077
InChI: InChI=1S/C24H28N2O3/c27-23(18-8-7-13-22(17-18)29-21-11-2-3-12-21)25-20-10-6-9-19(16-20)24(28)26-14-4-1-5-15-26/h6-10,13,16-17,21H,1-5,11-12,14-15H2,(H,25,27)
SMILES:
Molecular Formula: C24H28N2O3
Molecular Weight: 392.5 g/mol

GLP-1R modulator L7-028

CAS No.:

Cat. No.: VC14590077

Molecular Formula: C24H28N2O3

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

GLP-1R modulator L7-028 -

Specification

Molecular Formula C24H28N2O3
Molecular Weight 392.5 g/mol
IUPAC Name 3-cyclopentyloxy-N-[3-(piperidine-1-carbonyl)phenyl]benzamide
Standard InChI InChI=1S/C24H28N2O3/c27-23(18-8-7-13-22(17-18)29-21-11-2-3-12-21)25-20-10-6-9-19(16-20)24(28)26-14-4-1-5-15-26/h6-10,13,16-17,21H,1-5,11-12,14-15H2,(H,25,27)
Standard InChI Key QASJOTNVPCHDTC-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC4CCCC4

Introduction

Chemical and Structural Characteristics of GLP-1R Modulator L7-028

Molecular Architecture

PropertyValue
CAS Registry Number2648317-95-5
Molecular FormulaC24H28N2O3\text{C}_{24}\text{H}_{28}\text{N}_{2}\text{O}_{3}
Molecular Weight392.49 g/mol
Purity≥98% (HPLC)
SolubilityDMSO: ≥10 mg/mL; Ethanol: 1–10 mg/mL
Storage Temperature-20°C
Stability≥4 years at -20°C

Pharmacological Mechanisms of Action

Allosteric Modulation of GLP-1R

L7-028 binds a transmembrane allosteric site distinct from GLP-1’s orthosteric binding domain, stabilizing an active receptor conformation that enhances agonist efficacy . In CHO cells expressing human GLP-1R, the compound increases 125I^{125}\text{I}-GLP-1(7-36) binding by 2.1-fold at 30 µM while elevating cAMP production EC50 values from 0.11 nM (GLP-1 alone) to 0.05 nM in combination . This positive cooperativity suggests a two-step mechanism: initial allosteric priming followed by enhanced orthosteric agonist binding.

Table 2: Key Pharmacodynamic Parameters

ParameterValue (Mean ± SD)
EC50 (cAMP accumulation)11.01 ± 2.73 µM
GLP-1 Binding Enhancement210% at 30 µM
Kinase SelectivityNo activity on PKA/PKC

Signaling Pathway Interactions

The modulator exhibits negligible activity against protein kinase A (PKA) or C (PKC) at concentrations ≤100 µM, indicating specificity for GLP-1R-mediated cAMP pathways . Synergistic effects with exendin-4 suggest applications in biased agonism studies, though β-arrestin recruitment data remain unpublished .

Preclinical Research Applications

In Vitro Model Systems

Primary use cases include:

  • Receptor Trafficking Studies: L7-028’s allosteric effects prolong cell surface GLP-1R retention in HEK293T cells by 37% compared to orthosteric agonists alone .

  • Insulin Secretion Assays: In MIN6 β-cells, 10 µM L7-028 potentiates glucose-stimulated insulin secretion by 1.8-fold when co-administered with subthreshold GLP-1 (0.1 nM) .

Future Directions and Challenges

Structural Optimization

Lead optimization efforts aim to improve potency (target EC50 <1 µM) and aqueous solubility for in vivo testing. Computational modeling identifies the carboxamide group as a key site for derivatization .

Translational Barriers

Key challenges include:

  • Oral Bioavailability: Current logP (2.1) limits gastrointestinal absorption

  • Metabolic Stability: Preliminary microsomal assays show 63% degradation after 1 hour

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator